molecular formula C16H16BrNO2 B4617773 2-(4-bromophenyl)-N-(4-methoxy-2-methylphenyl)acetamide

2-(4-bromophenyl)-N-(4-methoxy-2-methylphenyl)acetamide

Cat. No.: B4617773
M. Wt: 334.21 g/mol
InChI Key: UUHQKLFBQGYUMI-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(4-methoxy-2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group and a methoxy-methylphenyl group attached to an acetamide moiety

Scientific Research Applications

2-(4-bromophenyl)-N-(4-methoxy-2-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and cancer.

    Material Science: It is used in the synthesis of novel polymers and materials with unique properties.

    Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding.

    Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(4-methoxy-2-methylphenyl)acetamide typically involves the following steps:

    Bromination: The starting material, 4-bromoaniline, is brominated using bromine in the presence of a suitable solvent such as acetic acid.

    Acetylation: The brominated product is then acetylated using acetic anhydride to form 4-bromoacetanilide.

    Methoxylation: The 4-bromoacetanilide is then reacted with 4-methoxy-2-methylphenylamine in the presence of a base such as sodium hydroxide to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(4-methoxy-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The acetamide moiety can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.

    Reduction: Formation of amines from the acetamide moiety.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(4-methoxy-2-methylphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, and proteins involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(4-methoxy-2-methylphenyl)acetamide
  • 2-(4-fluorophenyl)-N-(4-methoxy-2-methylphenyl)acetamide
  • 2-(4-iodophenyl)-N-(4-methoxy-2-methylphenyl)acetamide

Uniqueness

2-(4-bromophenyl)-N-(4-methoxy-2-methylphenyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs with different halogen atoms.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(4-methoxy-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-11-9-14(20-2)7-8-15(11)18-16(19)10-12-3-5-13(17)6-4-12/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHQKLFBQGYUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.